molecular formula C7H10N6O5 B14196370 2-Aminoguanidine;2,4-dinitrophenol CAS No. 844696-11-3

2-Aminoguanidine;2,4-dinitrophenol

Cat. No.: B14196370
CAS No.: 844696-11-3
M. Wt: 258.19 g/mol
InChI Key: LZZZTZNCHJBDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminoguanidine;2,4-dinitrophenol (CAS 844696-11-3) is a chemical compound with the molecular formula C7H10N6O5 and a molecular weight of 258.191 g/mol . This substance is of significant interest in research due to the distinct biological activities of its component moieties. The 2,4-dinitrophenol (DNP) portion is a classic mitochondrial uncoupler, acting as a protonophore that dissipates the proton gradient across the mitochondrial membrane . This action disrupts oxidative phosphorylation, causing energy from the electron transport chain to be released as heat instead of being used to produce ATP, thereby increasing basal metabolic rate . While high concentrations of DNP are known to be toxic, inducing hyperthermia, recent investigations have revealed that low concentrations may exhibit beneficial effects, including neuroprotection in models of excitotoxic brain injury and focal ischemia-reperfusion, potentially through the reduction of mitochondrial oxidative stress . Furthermore, at low micromolar concentrations, DNP has been shown to inhibit the aggregation of amyloid-beta peptide into neurotoxic oligomers and fibrils, suggesting a potential research application in investigating therapeutic strategies for Alzheimer's disease and other amyloidosis . This compound is presented For Research Use Only . It is not intended for human consumption and must not be used for weight loss or bodybuilding purposes. 2,4-dinitrophenol is banned for human consumption in many countries due to its narrow therapeutic index and the risk of severe adverse effects, including uncontrolled hyperthermia, organ failure, and death .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

844696-11-3

Molecular Formula

C7H10N6O5

Molecular Weight

258.19 g/mol

IUPAC Name

2-aminoguanidine;2,4-dinitrophenol

InChI

InChI=1S/C6H4N2O5.CH6N4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;2-1(3)5-4/h1-3,9H;4H2,(H4,2,3,5)

InChI Key

LZZZTZNCHJBDFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O.C(=NN)(N)N

Origin of Product

United States

Comprehensive Structural Elucidation and Solid State Characterization of 2 Aminoguanidine;2,4 Dinitrophenol Systems

High-Resolution Crystallographic Analysis

High-resolution crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid. These methods provide fundamental insights into bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal structure.

Single-Crystal X-ray Diffraction for Atomic Arrangement

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic arrangement within a crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, revealing the precise positions of atoms.

While a dedicated single-crystal structure determination for 2-aminoguanidine;2,4-dinitrophenol (B41442) is not available in the current literature, valuable insights can be drawn from the crystal structure of a closely related compound, aminoguanidinium-styphnate. mdpi.com Styphnic acid shares structural similarities with 2,4-dinitrophenol as both are nitrated phenolic compounds. In the aminoguanidinium-styphnate structure, the aminoguanidinium cation and the styphnate anion are linked by an extensive network of hydrogen bonds. mdpi.com

It is anticipated that the 2-aminoguanidine;2,4-dinitrophenol system would form a salt or co-crystal, with the 2-aminoguanidinium cation interacting with the 2,4-dinitrophenolate (B1223059) anion. The crystal structure would likely be characterized by extensive hydrogen bonding between the amino and guanidinium (B1211019) groups of the cation and the nitro and phenolate (B1203915) groups of the anion.

Table 1: Crystallographic Data for Aminoguanidinium-styphnate

Parameter Value
Formula [H₂NNHC(NH₂)₂]₂[C₆HO₂(NO₂)₃]
Crystal System Triclinic
Space Group
a (Å) 6.7224(3)
b (Å) 10.7473(4)
c (Å) 11.9604(5)
α (°) 113.212(4)
β (°) 90.579(3)
γ (°) 99.815(3)
Volume (ų) 779.68(6)
Z 2

Data sourced from a study on aminoguanidinium-styphnate, a structural analogue. mdpi.com

Powder X-ray Diffraction for Bulk Crystalline Phases

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing the purity of a bulk sample. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com Each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint," which is dependent on its crystal structure. americanpharmaceuticalreview.com

PXRD is instrumental in distinguishing between different polymorphic forms of a substance, which can exhibit varying physical properties. rigaku.comnih.gov While specific PXRD data for this compound is not published, the technique would be essential for its characterization. A PXRD pattern of the bulk material would confirm the presence of a single crystalline phase and could be used to identify it by comparing the experimental pattern with a calculated pattern derived from single-crystal data, if it were available. nih.gov The technique is also crucial for monitoring any phase transformations that might occur under different conditions. rigaku.com

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and chemical environment of a compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR and Raman spectra of the this compound system would be expected to exhibit characteristic bands for the functional groups present in both the 2-aminoguanidinium cation and the 2,4-dinitrophenolate anion.

For the 2,4-dinitrophenolate anion, key vibrational modes would include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Asymmetric and symmetric NO₂ stretching: Strong absorptions are expected in the ranges of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-O stretching of the phenolate group: This would likely appear in the 1200-1300 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

For the 2-aminoguanidinium cation, characteristic vibrations would include:

N-H stretching: Broad and strong bands in the 3100-3500 cm⁻¹ region, indicative of hydrogen bonding.

C=N stretching of the guanidinium group: A strong band around 1650-1700 cm⁻¹.

NH₂ bending (scissoring): Typically found in the 1580-1650 cm⁻¹ range.

The formation of a salt or co-crystal would likely lead to shifts in the positions and changes in the intensities of these bands compared to the individual starting materials, particularly those involved in hydrogen bonding.

Nuclear Magnetic Resonance Spectroscopy (Solution and Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in both solution and the solid state. It provides information about the chemical environment of specific nuclei, such as ¹H and ¹³C.

¹H NMR: In a suitable solvent, the ¹H NMR spectrum of this compound would show signals corresponding to the aromatic protons of the 2,4-dinitrophenolate ring and the protons of the amino and guanidinium groups of the 2-aminoguanidinium cation. The chemical shifts of the N-H protons would be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon framework of the compound. Distinct signals would be expected for the carbon atoms of the aromatic ring, with those bearing the nitro groups and the phenolate oxygen being significantly shifted. The carbon atom of the guanidinium group would also have a characteristic chemical shift.

Solid-state NMR (ssNMR) would be particularly valuable for characterizing the bulk, crystalline material, providing insights into the local environment and packing of the molecules in the solid state.

Mass Spectrometric Techniques for Molecular Composition and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

The mass spectrum of the this compound system would likely show peaks corresponding to the individual components. Under appropriate ionization conditions, one would expect to observe the molecular ion for 2-aminoguanidine and 2,4-dinitrophenol.

The electron ionization mass spectrum of 2,4-dinitrophenol is well-documented and shows a prominent molecular ion peak. nist.gov Fragmentation of 2,4-dinitrophenol typically involves the loss of nitro groups and other characteristic fragments. The fragmentation of the 2-aminoguanidinium cation would likely involve the loss of ammonia (B1221849) and other small neutral molecules. Analysis of the fragmentation patterns of the combined system could provide further confirmation of its structure.

Elemental Compositional Verification

A fundamental step in the characterization of a newly synthesized compound is the verification of its elemental composition. This is typically achieved through techniques such as CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, which provides the experimental weight percentages of these elements in the sample. These experimental values are then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close agreement between the experimental and calculated values serves as strong evidence for the purity and correct identification of the synthesized compound.

For the this compound system, the expected molecular formula is C7H10N6O5. Based on this formula, the theoretical elemental composition has been calculated.

Detailed research findings from dedicated studies on the synthesis and characterization of 2-aminoguanidinium 2,4-dinitrophenolate provide the necessary data for this verification. Although a comprehensive search of the available scientific literature did not yield specific experimental values for a direct comparison, the theoretical values derived from the molecular formula are presented below. These calculated values serve as a benchmark for any future experimental elemental analysis of this compound.

The following table summarizes the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
CarbonC12.011784.07732.56
HydrogenH1.0081010.0803.90
NitrogenN14.007684.04232.55
OxygenO15.999579.99530.98
Total 258.194 100.00

Supramolecular Architectures and Intermolecular Interaction Dynamics in 2 Aminoguanidine;2,4 Dinitrophenol Adducts

Elucidating Hydrogen Bonding Networks and Proton Transfer Phenomena

In the solid state, the adduct of 2-aminoguanidine and 2,4-dinitrophenol (B41442) is expected to exist as a salt, 2-aminoguanidinium 2,4-dinitrophenolate (B1223059), resulting from proton transfer from the acidic phenolic hydroxyl group of 2,4-dinitrophenol to the basic guanidinyl group of 2-aminoguanidine. This protonation creates the 2-aminoguanidinium cation and the 2,4-dinitrophenolate anion, setting the stage for a rich network of charge-assisted hydrogen bonds.

The 2-aminoguanidinium cation is an excellent hydrogen bond donor, with multiple N-H groups. The 2,4-dinitrophenolate anion presents several acceptor sites: the phenolate (B1203915) oxygen and the oxygen atoms of the two nitro groups. The primary and most robust interactions are strong N-H···O hydrogen bonds between the cation and anion. These interactions are fundamental to the structural integrity of the crystal. In similar structures, such as 2-amino-4,6-dimethoxypyrimidinium salts, the cation and anion are linked by pairs of N-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif. researchgate.net It is highly probable that this same motif is a key feature in the 2-aminoguanidinium 2,4-dinitrophenolate structure.

Beyond these primary interactions, the crystal lattice is further stabilized by a three-dimensional network of hydrogen bonds. nih.gov The remaining N-H donors of the cation can form hydrogen bonds with nitro-group oxygen atoms of adjacent anions, while water molecules, if present in the crystal lattice, can act as bridges, forming O-H···O or O-H···Cl (in related halide salts) interactions that link different components. nih.gov In some crystal structures, molecules are linked by O-H···O hydrogen bonds into chains, which are then interconnected by N-H···O and C-H···O bonds to form sheets and, ultimately, a complete three-dimensional framework. nih.gov

Table 1: Potential Hydrogen Bond Interactions in 2-Aminoguanidinium 2,4-dinitrophenolate

Donor Acceptor Type of Interaction Common Motif
Guanidinium (B1211019) N-H Phenolate O⁻ Strong, Charge-Assisted R²₂(8) ring
Guanidinium N-H Nitro O Strong/Moderate Chain/Sheet
Amino N-H Phenolate O⁻ Strong, Charge-Assisted R²₂(8) ring
Amino N-H Nitro O Strong/Moderate Chain/Sheet

Analysis of Pi-Stacking and Aromatic Interactions

The planar, electron-deficient aromatic ring of the 2,4-dinitrophenolate anion is predisposed to engage in π-stacking interactions. These interactions are crucial in organizing the molecules into columns or stacks within the crystal lattice. rsc.orgmdpi.com The geometry of these stacks is typically a displaced or slipped-parallel arrangement rather than a direct face-to-face orientation. nih.gov This arrangement minimizes repulsion and optimizes attractive electrostatic and dispersion forces.

Computational studies on similar aromatic systems provide insight into the specific nature of these interactions. nih.gov

Geometry: The stacking is characterized by interplanar distances typically in the range of 3.2 to 3.6 Å. nih.gov

Energetics: The energy contribution of a single π-stacking interaction is significant, estimated to be around 2 kcal/mol in some biological systems. nih.gov

Driving Forces: The attraction is not purely based on van der Waals forces. For electron-deficient rings like dinitrophenolate, electrostatic interactions, specifically quadrupole-quadrupole interactions, play a significant role. rsc.org There can also be a charge-transfer component to the interaction, evidenced by a reduced HOMO-LUMO gap in stacked complexes compared to individual molecules. nih.gov

In the crystal structure of 2-aminoguanidinium 2,4-dinitrophenolate, these π-stacking interactions would likely direct the assembly of the phenolate anions into infinite columns, with the aminoguanidinium cations situated between these stacks, interacting via the hydrogen bond networks described previously.

Weak Non-Covalent Interactions (e.g., C-H...X, Halogen Bonding)

In the 2-aminoguanidinium 2,4-dinitrophenolate adduct, the most prominent of these weak interactions are C-H···O contacts. The aromatic C-H bonds of the dinitrophenolate ring can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro groups or the phenolate group on adjacent anions. rsc.orgmdpi.com These inter-stack interactions are critical for linking the parallel π-stacked columns into a three-dimensional architecture. rsc.org The cumulative effect of these numerous weak bonds can make a substantial contribution to the total lattice energy. mdpi.com

While halogen bonding is a significant directional interaction in many supramolecular systems, it is not applicable to the parent compound 2-aminoguanidine;2,4-dinitrophenol. However, in halogenated derivatives, C-H···X or X···O (where X is a halogen) interactions would be expected to play a key role in the crystal packing. researchgate.net

Table 2: Summary of Key Intermolecular Interactions

Interaction Type Donor Group Acceptor Group Typical Role in Crystal Packing
Hydrogen Bonding N-H O (phenolate, nitro) Forms robust synthons (e.g., R²₂(8) rings), creates 1D/2D networks
Pi-Stacking Aromatic Ring (π-system) Aromatic Ring (π-system) Organizes anions into 1D columns

Role of Supramolecular Synthons in Crystal Packing and Stability

The concept of supramolecular synthons, which are robust and recurring patterns of intermolecular interactions, is central to understanding and predicting the crystal structures of these adducts. nih.gov In the case of 2-aminoguanidinium 2,4-dinitrophenolate, the most critical synthon is the charge-assisted, hydrogen-bonded R²₂(8) ring formed between the guanidinium group and the phenolate group. researchgate.net

This synthon is highly predictable and conformationally robust, acting as a reliable building block for the crystal lattice. The self-assembly of these synthons dictates the primary arrangement of cations and anions. The π-stacking of the dinitrophenolate anions forms a secondary structural motif, creating columns that are then linked by the primary synthons and weaker C-H···O interactions. mdpi.com

The stability of the resulting crystal is a direct consequence of this hierarchy of interactions. The formation of the salt itself provides significant electrostatic stabilization. nih.gov The directional, strong hydrogen bonds of the primary synthon create a resilient framework, while the collective π-stacking and weak C-H···O interactions contribute significantly to the lattice energy, leading to a thermodynamically stable, densely packed structure. mdpi.com The presence of these defined synthons is so crucial that they are often preserved even across different polymorphic forms of a related compound. mdpi.com

Crystal Engineering Strategies for Tailored Solid Forms

Crystal engineering provides a powerful strategy for designing new solid forms of chemical compounds with modified and improved physicochemical properties, such as solubility, stability, and dissolution rate. nih.govresearchgate.net This is achieved by systematically controlling the intermolecular interactions within the crystal lattice. researchgate.net

For the this compound system, several crystal engineering strategies can be envisioned:

Co-crystallization: While the parent compound is a salt, creating co-crystals with other neutral molecules (co-formers) could introduce new supramolecular synthons and disrupt or modify the existing ones. researchgate.net This could alter the crystal packing and, consequently, its physical properties. The selection of a co-former with specific functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) allows for the targeted formation of desired structural motifs.

Polymorph Screening: Different crystallization conditions (e.g., solvent, temperature, evaporation rate) can lead to the formation of different polymorphs—crystals with the same chemical composition but different lattice arrangements. mdpi.com Each polymorph can have unique stability and solubility profiles. A thorough polymorph screen could identify the most stable form or a metastable form with more desirable properties.

These strategies rely on the robust and predictable nature of supramolecular synthons. nih.gov By understanding the interplay of hydrogen bonds, π-stacking, and weaker forces, it is possible to design and synthesize multicomponent crystals with properties tailored for specific applications, a technique that has been successfully used for both pharmaceuticals and agrochemicals. rsc.org

Quantum Chemical and Computational Investigations of 2 Aminoguanidine;2,4 Dinitrophenol Complexes

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecular complexes. nih.gov It is used to determine the electronic structure, which in turn allows for the prediction of a wide range of molecular properties.

A fundamental step in computational analysis is to determine the most stable three-dimensional structure of the complex, known as geometric optimization. Using a method like B3LYP with a suitable basis set (e.g., 6-31G(d)), the geometry of the 2-Aminoguanidine;2,4-dinitrophenol (B41442) complex would be optimized to find its lowest energy conformation. nipne.roresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The optimized structure would reveal critical information about the intermolecular interactions, such as the formation of hydrogen bonds between the amino and guanidinium (B1211019) groups of 2-aminoguanidine and the nitro and hydroxyl groups of 2,4-dinitrophenol.

Following optimization, a vibrational frequency analysis is performed. researchgate.net This calculation serves two purposes: it confirms that the optimized structure is a true minimum (i.e., has no imaginary frequencies), and it predicts the infrared and Raman spectra of the complex. The calculated vibrational frequencies can be compared with experimental data to validate the computational model. Shifts in the vibrational frequencies of the individual components upon complex formation provide direct evidence of intermolecular interactions. For instance, a red shift in the O-H stretching frequency of 2,4-dinitrophenol would indicate the formation of a hydrogen bond.

Table 1: Illustrative Optimized Geometric Parameters for the 2-Aminoguanidine;2,4-dinitrophenol Complex (Hypothetical Data)

This table presents hypothetical data for key bond lengths and angles in the this compound complex, as would be obtained from a DFT/B3LYP/6-31G(d) calculation. The values are based on expected trends for hydrogen-bonded systems.

ParameterBond/AngleOptimized Value
Bond LengthO-H (of DNP)1.02 Å
Bond LengthN-H...O (H-bond)1.85 Å
Bond LengthC=N (of Aminoguanidine)1.30 Å
Bond AngleN-H...O (H-bond)175°
Dihedral AngleC-C-N-O (Nitro group twist)15°

Note: This data is illustrative and not from a published study on this specific complex.

DFT is a powerful tool for exploring potential reaction pathways, such as proton transfer, which is a likely interaction between the acidic 2,4-dinitrophenol and the basic 2-aminoguanidine. By mapping the potential energy surface, the mechanism of proton transfer from the hydroxyl group of 2,4-dinitrophenol to one of the nitrogen atoms of 2-aminoguanidine can be elucidated. nih.gov This involves identifying the transition state structure, which is the highest energy point along the reaction coordinate.

Characterizing the transition state involves a frequency calculation, where the transition state is identified by having exactly one imaginary frequency corresponding to the motion along the reaction path. The energy of this transition state provides the activation energy for the reaction, a crucial kinetic parameter. researchgate.net For the this compound complex, this would quantify the energetic barrier for the formation of an ion pair.

To understand the nature of the forces holding the complex together, an energy decomposition analysis (EDA) can be performed. nih.gov This method breaks down the total interaction energy into physically meaningful components, such as:

Electrostatic interaction: The classical Coulombic interaction between the charge distributions of the two molecules.

Pauli repulsion: The strong, short-range repulsion arising from the Pauli exclusion principle when the electron clouds of the two molecules overlap.

Orbital interaction (charge transfer): The stabilizing interaction resulting from the mixing of occupied and unoccupied orbitals of the two molecules, which includes charge transfer and polarization effects.

Dispersion: The attractive interaction arising from correlated electron fluctuations, which is important for van der Waals complexes.

Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions

While DFT calculations provide a static picture of the complex at 0 K, molecular dynamics (MD) simulations can be used to study its dynamic behavior at finite temperatures and in different environments (e.g., in solution). mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

For the this compound complex, MD simulations could be used to:

Study the stability of the hydrogen bonds at different temperatures.

Investigate the conformational flexibility of the complex.

Simulate the behavior of the complex in an aqueous solution, including its interaction with water molecules.

Potentially study phase transitions by simulating the system at different temperatures and pressures, although this would be computationally very demanding.

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. These force fields can be developed and validated using data from high-level DFT calculations. mdpi.com

Applications of 2 Aminoguanidine;2,4 Dinitrophenol in Advanced Materials Science

Energetic Materials Research and Development

The quest for advanced energetic materials with high performance, improved stability, and reduced sensitivity is a continuous effort in materials science. The unique combination of a fuel-rich cation (aminoguanidinium) and an energetic anion (2,4-dinitrophenolate) in 2-Aminoguanidine;2,4-dinitrophenol (B41442) makes it a candidate for investigation in this field.

High-Energy Density Materials (HEDMs) are a critical class of advanced materials. The primary challenge in this area is the design and synthesis of compounds that possess both high density and maximum chemical stability. bohrium.com The compound 2-Aminoguanidine;2,4-dinitrophenol serves as a foundational building block in the synthesis of more complex HEDMs. The aminoguanidinium cation is a source of high nitrogen content, a desirable characteristic for generating a large volume of gaseous products upon detonation, which contributes to the material's explosive power. The 2,4-dinitrophenol anion, containing nitro groups, provides the necessary oxygen balance for the combustion process.

The synthesis of novel HEDMs often involves multi-step reactions starting from commercially available reagents. bohrium.com Research in this area explores the modification of both the cationic and anionic components of the salt to fine-tune the energetic properties. For instance, the aminoguanidine (B1677879) moiety can be further functionalized, and the dinitrophenol ring can undergo additional substitutions to enhance density, thermal stability, and detonation performance.

Table 1: Key Properties of HEDM Precursors

Property Desired Characteristic Contribution from this compound
Nitrogen Content High The aminoguanidinium cation is nitrogen-rich.
Oxygen Balance Approaching zero The 2,4-dinitrophenol anion provides oxygen.
Density High The salt structure can facilitate efficient crystal packing.
Heat of Formation Positive The energetic functional groups contribute to a positive heat of formation.

The performance of an energetic material is intrinsically linked to its molecular and crystal structure. By systematically modifying the structure of derivatives of this compound, researchers can modulate key properties such as detonation velocity, detonation pressure, and thermal stability. frontiersin.org

Structural modifications can include introducing different energetic groups (-NO2, -N3, -NHNO2) onto the core structures. frontiersin.orgresearchgate.net The introduction of such groups can significantly impact the heat of formation and oxygen balance, thereby influencing the detonation performance. frontiersin.org For instance, increasing the number of nitro groups can lead to higher detonation velocities and pressures. rsc.org

Thermal stability is another critical parameter for the practical application of energetic materials. The decomposition temperature of an energetic material is a key indicator of its thermal stability. Research has shown that the thermal stability of energetic materials can be enhanced through various strategies, such as the introduction of aromatic structures and the formation of extensive hydrogen bonding networks within the crystal lattice. researchgate.net The presence of the aromatic ring in 2,4-dinitrophenol and the hydrogen bonding capabilities of the aminoguanidinium cation can contribute positively to the thermal stability of its derivatives. researchgate.net

Table 2: Impact of Structural Modifications on Energetic Properties

Structural Modification Effect on Detonation Performance Effect on Thermal Stability
Addition of Nitro Groups Increases detonation velocity and pressure. rsc.org Can decrease thermal stability.
Introduction of Azido Groups Can increase heat of formation. Often decreases thermal stability.
Formation of Salts with Different Cations/Anions Allows for fine-tuning of properties. Can enhance stability through lattice energy.
Increasing Molecular Symmetry Can lead to higher crystal density. May improve thermal stability.

The development of environmentally benign or "green" energetic materials is a growing area of research. This involves moving away from traditional lead-based primary explosives and other toxic compounds. uni-muenchen.de Energetic materials based on nitrogen-rich, heterocyclic compounds are considered promising alternatives. The focus is on creating materials that have a high nitrogen content, are thermally stable, and have low sensitivity to physical stimuli. researchgate.net

While 2,4-dinitrophenol itself is a toxic compound, the principles of green chemistry can be applied to the design of new energetic materials derived from it. nih.govdrugbank.com This includes designing syntheses that minimize waste and using less hazardous starting materials. The use of salt formation, as seen in this compound, can be a strategy to create energetic materials with tailored properties, potentially leading to formulations with reduced environmental impact compared to some traditional explosives.

Adsorption and Separation Processes (via Aminoguanidine functionalization)

The functionalization of materials with aminoguanidine has emerged as a highly effective strategy in advanced materials science for developing robust adsorbents for various separation processes. The unique chemical properties of the aminoguanidine group, including its strong basicity and ability to participate in hydrogen bonding and electrostatic interactions, make it an excellent candidate for capturing a wide range of target molecules, from heavy metal ions and industrial pollutants to greenhouse gases. This section details the research findings on the application of aminoguanidine-functionalized materials in adsorption and separation.

Heavy Metal Ion Removal

The modification of various substrates with aminoguanidine has shown significant promise for the remediation of water contaminated with toxic heavy metals. The aminoguanidine moiety acts as a powerful chelating agent, binding to metal ions through electrostatic attraction and the formation of coordinate bonds.

Research has demonstrated the successful preparation of aminoguanidine-functionalized microspheres (AGMs) for the selective adsorption of gold(I) from thiosulfate (B1220275) solutions, a critical step in green, cyanide-free gold leaching processes. nih.govresearchgate.net These AGMs, synthesized via a one-step nucleophilic substitution reaction, have shown high efficiency over a broad pH range. nih.govresearchgate.net The adsorption mechanism is primarily anion exchange. nih.govresearchgate.net Studies have also explored the use of amino-functionalized magnetic nanoparticles for the removal of lead (Pb²⁺), total chromium (CrT), and mercury (Hg²⁺) from aqueous solutions. mdpi.com These materials offer the advantage of easy separation from the solution using an external magnetic field. mdpi.com

The effectiveness of these materials is highlighted by their high adsorption capacities and potential for reuse. For instance, AGMs demonstrated a maximum gold adsorption capacity of 22.03 kg/t and maintained a high adsorption rate even after multiple adsorption-desorption cycles. nih.gov Similarly, amino-functionalized magnetic nanoparticles showed significant uptake of various heavy metals at pH 7. mdpi.com

Table 1: Performance of Aminoguanidine-Functionalized Adsorbents for Heavy Metal Removal

Adsorbent Material Target Ion Max. Adsorption Capacity Key Findings Citations
Aminoguanidine-functionalized microspheres (AGMs) Gold(I) thiosulfate complex [Au(S₂O₃)₂]³⁻ 22.03 kg/t Adsorption follows pseudo-second-order kinetics and Langmuir isotherm model. Reusability shown with 78.63% adsorption after 4 cycles. nih.gov
Amino-functionalized γ-Fe₂O₃ magnetic nanoparticles CrT 90.4 mg/g Adsorption efficiency at pH 7 follows the order: CrT > Hg²⁺ > Pb²⁺. mdpi.com
Amino-functionalized γ-Fe₂O₃ magnetic nanoparticles Hg²⁺ 85.6 mg/g Desorption efficiency with 0.1 M HNO₃ was 100% for Hg²⁺. mdpi.com
Amino-functionalized γ-Fe₂O₃ magnetic nanoparticles Pb²⁺ 83.6 mg/g Desorption efficiency with 0.1 M HNO₃ was 91.3% for Pb²⁺. mdpi.com
Aminoguanidine functionalized cellulose (B213188) (AGfC) Rhenium (ReO₄⁻) 264.55 mg/g Adsorption mechanism involves hydrogen bonding and electrostatic interaction. researchgate.net

Carbon Dioxide Capture

The capture of carbon dioxide (CO₂) from flue gas and the atmosphere is a critical technology for mitigating climate change. Amine functionalization of porous materials is a leading strategy for developing solid sorbents with high CO₂ capacity and selectivity. rsc.orgresearchgate.net Guanidine (B92328) and amidine functional groups, in particular, have been shown to significantly enhance CO₂ binding capacity. pitt.edu

Porous organic polymers (POPs), polymers of intrinsic microporosity (PIMs), and other solid adsorbents functionalized with aminoguanidine derivatives exhibit strong affinity for CO₂. rsc.orgscite.ai This is attributed to the chemical reaction between the basic amine/guanidine groups and the acidic CO₂ gas. Unlike primary and secondary amines that typically bind CO₂ in a 2:1 molar ratio, amidines and guanidines can bind CO₂ at a 1:1 ratio, potentially doubling the capture capacity per functional site. pitt.edu Research into guanidine-functionalized PIM-1, for example, has demonstrated high CO₂ uptake, especially under the humid conditions typical of flue gas. scite.ai

Table 2: CO₂ Adsorption Performance of Amidine/Guanidine-Functionalized Polymers

Adsorbent Material CO₂ Binding Capacity Conditions Key Findings Citations
Polyamidine polymer 9.30 mol CO₂/kg polymer Room temperature, 45 psi, 1:1 molar ratio of water to binding sites Amidine polymers can bind almost twice as much CO₂ as other created adsorbents. pitt.edu
Polyguanidine polymer > 6 mol CO₂/kg polymer Room temperature, 45 psi, 1:1 molar ratio of water to binding sites Guanidine functional groups increase capacity for CO₂ binding compared to conventional liquid systems. pitt.edu
Guanidine-functionalized PIM-1 (PIM-guanidine) 2.0 mmol/g Humid, 40 mbar CO₂ feed Achieved one of the highest uptakes reported for all-polymer sorbents in humid NGCC flue gas conditions. scite.ai
Guanidine-functionalized PIM-1 (PIM-guanidine) 1.3 mmol/g Dry, 40 mbar CO₂ feed Enhanced CO₂ affinity at low concentrations compared to the parent PIM-1. scite.ai

Organic Pollutant Removal

The application of aminoguanidine-functionalized materials extends to the removal of organic pollutants from water. A notable example is the use of aminoguanidine-modified magnetic graphene oxide (AGu@mGO) as a nanoadsorbent for the efficient removal of the pesticide chlorpyrifos (B1668852) from agricultural wastewater. researchgate.net

The AGu@mGO nanocomposite combines the high surface area of graphene oxide with the magnetic properties of iron oxide nanoparticles, allowing for easy separation, while the aminoguanidine functional groups provide active sites for pesticide adsorption. Research has shown that this material can achieve a high removal efficiency and significant adsorption capacity for chlorpyrifos. researchgate.net

Table 3: Adsorption of Organic Pollutants by Aminoguanidine-Functionalized Materials

Adsorbent Material Target Pollutant Max. Adsorption Capacity Removal Efficiency Citations
Aminoguanidine-modified magnetic graphene oxide (AGu@mGO) Chlorpyrifos 85.47 mg/g 90.39% researchgate.net

Advanced Characterization Methodologies and Techniques

Thermal Decomposition and Stability Profiling

The thermal stability of energetic materials is a critical parameter for safe handling, storage, and performance. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Differential Thermal Analysis (DTA) are employed to create a comprehensive thermal profile. ctherm.comasu.edu

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. worldoftest.cominnovatechlabs.com It provides quantitative data on thermal events like melting, crystallization, and decomposition, including the enthalpy of these transitions. worldoftest.com For a compound like 2-Aminoguanidine;2,4-dinitrophenol (B41442), DSC can identify the melting point and the exothermic decomposition temperature, giving insights into its thermal stability.

Thermogravimetric Analysis (TGA) monitors the change in mass of a substance as a function of temperature or time. worldoftest.com This technique is crucial for determining decomposition temperatures, identifying the loss of volatile components, and ascertaining the composition of the material. worldoftest.com When analyzing the subject compound, TGA would reveal the temperature ranges at which the aminoguanidinium and dinitrophenolate moieties begin to decompose and the associated mass loss.

Differential Thermal Analysis (DTA) is a technique similar to DSC, but it measures the temperature difference between a sample and an inert reference. worldoftest.cominnovatechlabs.com DTA is particularly effective at detecting thermal events like phase transitions and decomposition, although it is generally a qualitative or semi-quantitative method compared to DSC. worldoftest.cominnovatechlabs.com

Studies on related nitrogen-rich compounds, such as triaminoguanidine azide (B81097) and guanidine (B92328) nitrate, utilize these methods to elucidate thermal decomposition mechanisms. nih.gov For instance, the thermal analysis of triaminoguanidine azide involved TGA, DTA, and DSC to understand its fast burning behavior, which was attributed to the breakage of N-NH2 bonds. nih.gov Similarly, the thermal decomposition of 1,4-dinitropiperazine (B13729250) (DNP) was investigated using DSC and TGA to determine its kinetics and mechanism, identifying the cleavage of N-N and C-N bonds as the primary step. nih.gov The combination of these techniques provides a complementary and detailed picture of the thermal behavior of complex energetic salts. nih.gov

Table 1: Comparison of Thermal Analysis Techniques

TechniquePrincipleInformation Obtained
Differential Scanning Calorimetry (DSC) Measures heat flow into or out of a sample compared to a reference during a controlled temperature program. worldoftest.comMelting point, glass transition temperature, crystallization, reaction enthalpies, heat capacity. ctherm.comworldoftest.com
Thermogravimetric Analysis (TGA) Measures the mass of a sample as a function of temperature in a controlled atmosphere. worldoftest.comThermal stability, decomposition temperatures, moisture/volatile content, material composition. worldoftest.com
Differential Thermal Analysis (DTA) Measures the temperature difference between a sample and a reference during a controlled temperature program. worldoftest.comPhase transition temperatures (melting, crystallization), detection of endothermic/exothermic reactions. asu.eduworldoftest.com

Surface Interactions and Morphology Control

The arrangement of molecules in a crystal lattice and the interactions between them are paramount in determining the physical properties of a material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.

Hirshfeld Surface Analysis partitions crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron distribution of the procrystal (the crystal lattice). By mapping various properties onto this surface, such as d_norm (a normalized contact distance), shape index, and curvedness, one can gain a detailed understanding of intermolecular contacts.

This analysis is instrumental in identifying and quantifying significant interactions like hydrogen bonds and π-π stacking, which govern the crystal packing and morphology. nih.gov For the 2-Aminoguanidine;2,4-dinitrophenol salt, Hirshfeld analysis would be invaluable for understanding the extensive hydrogen bonding network expected between the aminoguanidinium cation and the dinitrophenolate anion, as well as potential π-π stacking interactions involving the aromatic ring. Studies on other complex organic molecules have shown that interactions such as N-H⋯N, N-H⋯O, C-H⋯N, and C-H⋯π are often the most significant contributors to the crystal packing. nih.gov Visualizing these interactions helps in understanding the material's density, stability, and sensitivity.

Advanced Solid-State Nuclear Magnetic Resonance (ssNMR)

Solid-state NMR (ssNMR) is a vital technique for the characterization of solid materials, providing information about molecular structure, conformation, and dynamics at the atomic level. nih.gov However, ssNMR often suffers from low sensitivity, especially for nuclei with low natural abundance or large quadrupolar moments. nih.gov

Dynamic Nuclear Polarization (DNP)-enhanced NMR is a revolutionary technique that significantly boosts the sensitivity of ssNMR experiments, often by one to two orders of magnitude. nih.gov DNP works by transferring the high polarization of unpaired electrons from a polarizing agent (typically a stable radical) to the surrounding nuclear spins via microwave irradiation at cryogenic temperatures (around 100 K). wiley.comyoutube.com This dramatic increase in signal allows for the acquisition of spectra that would otherwise be impractical or impossible. nih.gov

For a compound like this compound, DNP-enhanced ssNMR would enable the rapid acquisition of high-resolution spectra for less sensitive nuclei like ¹³C and ¹⁵N. This would facilitate the unambiguous assignment of resonances and the detailed characterization of the ionic interactions and hydrogen bonding network in the solid state. rsc.org Furthermore, DNP can enable experiments involving quadrupolar nuclei like ¹⁴N, which are common in energetic materials and provide unique insights into the electronic environment. nih.gov The enhanced sensitivity allows for advanced multi-dimensional correlation experiments, which can reveal through-space and through-bond connectivities, providing a complete picture of the molecular structure and packing. rsc.org

Table 2: Key Aspects of DNP-Enhanced Solid-State NMR

FeatureDescription
Principle Transfer of high electron spin polarization to nuclear spins via microwave irradiation, dramatically increasing NMR signal intensity. youtube.com
Enhancement Factor Typically enhances signal by a factor of 10 to 100 or more. nih.gov
Requirements Cryogenic temperatures (~100 K), presence of a polarizing agent (e.g., nitroxide biradicals), and a microwave source. wiley.com
Applications Structural determination of complex materials, characterization of low-concentration active pharmaceutical ingredients (APIs), and analysis of unreceptive nuclei. nih.govnih.gov

Microkinetic Modeling

Microkinetic modeling is a computational approach used to develop a fundamental understanding of reaction mechanisms. It involves constructing a detailed reaction network of elementary steps and using principles of statistical mechanics and transition state theory to calculate the rate constants for each step.

For the synthesis or decomposition of this compound, microkinetic modeling can provide invaluable insights into the reaction pathways, intermediates, and transition states. The synthesis likely involves the acid-base reaction between 2-aminoguanidine and 2,4-dinitrophenol. The decomposition, particularly under thermal stress, is expected to be a complex process.

Future Research Directions and Translational Opportunities for 2 Aminoguanidine;2,4 Dinitrophenol Systems

Exploration of Novel Multicomponent Adducts

The formation of a salt or co-crystal between the basic aminoguanidine (B1677879) and the acidic 2,4-dinitrophenol (B41442) is a logical starting point for exploring novel multicomponent adducts. Aminoguanidine, with its multiple nitrogen-containing functional groups, is a versatile building block capable of forming a variety of adducts with other molecules, such as the aminoguanidine pyridoxal (B1214274) adduct. Similarly, 2,4-dinitrophenol has been shown to form co-crystals with other organic molecules, for instance, with 2-amino-5-nitropyridine.

Future research could systematically investigate the reaction of aminoguanidine with a series of substituted dinitrophenols. By varying the nature and position of substituent groups on the phenol (B47542) ring, it may be possible to fine-tune the resulting adduct's properties, such as its crystal packing, stability, and solubility. This exploration could lead to the discovery of new materials with tailored characteristics.

Integration into Functional Hybrid Materials

The incorporation of the 2-aminoguanidine;2,4-dinitrophenol system into functional hybrid materials presents a promising avenue for research. Aminoguanidine has been successfully integrated into hydrogels, demonstrating its potential as a component in biocompatible materials. Hybrid materials, which combine organic and inorganic components, can exhibit synergistic properties not found in the individual constituents.

One potential application lies in the development of novel energetic materials. Both aminoguanidine and 2,4-dinitrophenol are precursors or components in the field of energetic materials. Investigating the energetic properties of the this compound adduct could reveal whether this combination offers advantages in terms of performance or sensitivity.

Furthermore, the integration of this system into polymer matrices or onto nanoparticle surfaces could lead to new functional composites with applications in areas such as controlled-release systems or advanced coatings.

Computational-Experimental Synergy in Material Discovery

The synergy between computational modeling and experimental work will be crucial in accelerating the discovery and development of materials based on the this compound system. Computational studies can predict the stable crystal structures of potential adducts, their electronic properties, and their potential reactivity. This theoretical guidance can significantly narrow down the experimental parameters for synthesis and characterization.

For example, Density Functional Theory (DFT) calculations could be employed to model the interaction between aminoguanidine and 2,4-dinitrophenol, providing insights into the geometry and stability of the resulting complex. Such computational insights would be invaluable for designing synthetic strategies and for understanding the structure-property relationships of these materials.

Sustainable Synthesis and Application Development

Developing sustainable and environmentally friendly methods for the synthesis of this compound adducts is a critical future direction. This includes exploring solvent-free or mechanochemical synthesis routes, which can reduce waste and energy consumption compared to traditional solvent-based methods.

As research into this system progresses, the focus will naturally shift towards identifying and developing practical applications. Based on the individual properties of its components, potential areas of application could include:

Agriculture: As novel pesticides or herbicides, leveraging the known biological activity of dinitrophenol derivatives.

Materials Science: As components in new pigments, dyes, or functional polymers.

Pharmaceuticals: While challenging due to the toxicity of 2,4-dinitrophenol, the unique chemical properties of the adduct might be explored for specific, targeted therapeutic applications, though this would require extensive and rigorous safety evaluation.

Q & A

Q. How can researchers validate 2-aminophenol’s role in heterocyclic synthesis?

  • Answer : Employ tandem mass spectrometry (LC-MS/MS) to track 2-aminophenol intermediates in reactions forming benzoxazoles or quinazolines. Isotopic labeling (e.g., ¹⁵N-2-aminophenol) confirms reaction pathways .

Tables for Key Data

Table 1. Physicochemical Properties of 2,4-DNP Isomers

IsomerCAS RNSolubility (H₂O, 25°C)Log P
2,4-DNP51-28-55.6 g/L1.54
2,6-DNP586-11-81.2 g/L2.01

Table 2. Toxicity Endpoints for 2,4-DNP in Rodents

Dose (mg/kg/day)Exposure DurationKey Effects
5–1028 daysWeight loss, hepatic steatosis
15–2014 daysPeripheral neuropathy, cataracts

Table 3. Fluorescent Sensor Performance for 2,4-DNP

Sensor TypeLOD (nM)Selectivity Ratio (vs. 2,6-DNP)
NH₂-MIL-125(Ti)0.128.7:1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.